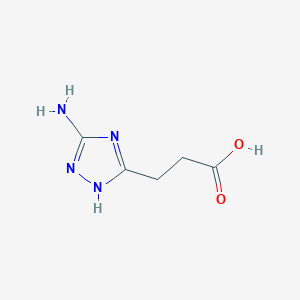

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCLMRLUECNBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649480 | |

| Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933753-12-9 | |

| Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-amino-4H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthesis pathways, experimental protocols, and characterization data to support research and development efforts in this area.

Introduction

3-Amino-1,2,4-triazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a propanoic acid moiety at the 5-position of the triazole ring offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide focuses on the practical synthesis of this compound, providing a foundation for its use in drug discovery programs.

Core Synthesis Pathways

Two primary synthetic routes have been established for the preparation of this compound. Both pathways utilize readily available starting materials and proceed through a common intermediate class, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are then hydrolyzed to the final product.

Pathway A commences with the formation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride. This intermediate is then reacted with various amines under microwave irradiation to yield the corresponding N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Pathway B offers an alternative approach, particularly for less nucleophilic aromatic amines. This route begins with the synthesis of N-arylsuccinimides from succinic anhydride and an appropriate aniline. The N-arylsuccinimide is subsequently reacted with aminoguanidine hydrochloride, again under microwave conditions, to produce the target propanamides.

The final step in both pathways is the hydrolysis of the propanamide to the desired this compound.

Below is a visual representation of the described synthesis pathways.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (General Procedure via Pathway A)[1][2]

This procedure is suitable for aliphatic amines.

-

Preparation of N-guanidinosuccinimide: This intermediate is prepared from succinic anhydride and aminoguanidine hydrochloride according to reported methods.

-

Microwave-assisted amidation and cyclization: A mixture of N-guanidinosuccinimide (1.0 mmol) and the desired aliphatic amine (2.0 mmol) in acetonitrile (2 mL) is placed in a microwave reactor vial.

-

The reaction mixture is irradiated at 170 °C for 25 minutes.

-

After cooling, the precipitate is collected by filtration, washed with cold acetonitrile, and dried to afford the N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.

Synthesis of N-Aryl 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (General Procedure via Pathway B)[1][2]

This procedure is preferred for aromatic amines.

-

Preparation of N-arylsuccinimide: This intermediate is synthesized from succinic anhydride and the corresponding aniline.

-

Microwave-assisted reaction with aminoguanidine: A mixture of the N-arylsuccinimide (1.0 mmol) and aminoguanidine hydrochloride (1.2 mmol) in ethanol (2 mL) is subjected to microwave irradiation at 170 °C for 50 minutes.

-

A solution of potassium hydroxide (1.4 mmol) in ethanol is then added, and the mixture is heated at 180 °C for an additional 15 minutes in the microwave reactor.

-

Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried.

Hydrolysis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides to this compound

The final hydrolysis step can be carried out under acidic or basic conditions. The following is a general protocol that may require optimization depending on the specific amide precursor.

-

The N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide is dissolved in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

After cooling to room temperature, the pH of the reaction mixture is adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a strong base or acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Below is a workflow diagram illustrating the general experimental process.

Data Presentation

The following tables summarize the quantitative data for the starting materials, key intermediates, and the final product.

Table 1: Starting Materials and Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | Acylating agent |

| Aminoguanidine Hydrochloride | CH₆N₄·HCl | 110.55 | Triazole ring precursor |

| N-Guanidinosuccinimide | C₅H₇N₃O₂ | 157.13 | Intermediate in Pathway A |

| Aniline (example) | C₆H₇N | 93.13 | Precursor for N-arylsuccinimide |

| N-Phenylsuccinimide (example) | C₁₀H₉NO₂ | 175.18 | Intermediate in Pathway B |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₄O₂ | N/A |

| Molecular Weight | 156.14 g/mol | N/A |

| Melting Point | >300 °C (decomposes) | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| ~2.5 (t) | 2H, -CH₂-COOH | [1] |

| ~2.8 (t) | 2H, Triazole-CH₂- | [1] |

| ~5.7 (br s) | 2H, -NH₂ | [1] |

| ~12.0 (br s) | 1H, -COOH | [1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ||

| ~30.0 | -CH₂-COOH | [1] |

| ~34.0 | Triazole-CH₂- | [1] |

| ~155.0 | C-NH₂ | [1] |

| ~160.0 | C-CH₂ | [1] |

| ~173.0 | -COOH | [1] |

| Mass Spectrometry (m/z) | ||

| [M+H]⁺ | 157.07 | [1] |

Note: Specific NMR chemical shifts may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide outlines robust and efficient synthetic pathways for the preparation of this compound. The use of microwave-assisted synthesis significantly accelerates the key reaction steps. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis and further exploration of this promising heterocyclic scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid. While specific experimental data for this compound is limited in published literature, this document outlines the standardized, validated experimental protocols for determining its key characteristics. Furthermore, data for the parent compound, 3-amino-1,2,4-triazole, is provided for comparative context. This guide serves as a foundational resource for researchers, offering detailed methodologies for melting point determination, thermal stability analysis, aqueous solubility, pKa, and lipophilicity (logP), alongside a proposed synthesis pathway and a logical workflow for experimental characterization.

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with both an amino group and a propanoic acid side chain. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide range of medicinally active compounds, known for its diverse biological activities including antifungal, antiviral, and anticancer properties. The presence of a carboxylic acid and an amino group makes the molecule zwitterionic, influencing its solubility, acidity, and interaction with biological targets. Accurate characterization of its physicochemical properties is a critical first step in the drug discovery and development process, impacting formulation, pharmacokinetics, and pharmacodynamics.

Compound Identity and Data Summary

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 933753-12-9 | Alfa Chemistry |

| Molecular Formula | C₅H₈N₄O₂ | Alfa Chemistry |

| Molecular Weight | 156.15 g/mol | Alfa Chemistry |

| Melting Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

Physicochemical Properties of 3-Amino-1,2,4-triazole (Reference Compound)

For context, the properties of the parent heterocycle, 3-Amino-1,2,4-triazole (Amitrole), are provided. The propanoic acid substituent on the target molecule is expected to significantly alter these values, notably by increasing polarity and aqueous solubility, and introducing an acidic pKa value.

| Property | Value | Source |

| CAS Number | 61-82-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₂H₄N₄ | Sigma-Aldrich[1] |

| Molecular Weight | 84.08 g/mol | Sigma-Aldrich[1] |

| Melting Point | 157-159 °C | Wikipedia[2] |

| Aqueous Solubility | 280 g/L (at 25 °C) | Sigma-Aldrich, Wikipedia[1][2] |

| pH | 6.4 - 7.4 (100 g/L in H₂O at 20 °C) | Sigma-Aldrich[1] |

Synthesis and Experimental Workflows

Synthesis Pathway

A plausible synthesis route for the amides of 3-(3-amino-1H-1,2,4-triazol-3-yl)propanoic acid starts from succinic anhydride and aminoguanidine hydrochloride.[3][4] The core structure of the target compound is formed from the reaction of N-guanidinosuccinimide with an appropriate nucleophile or subsequent hydrolysis. A generalized pathway is depicted below.

Caption: Proposed synthesis pathway for this compound derivatives.

Physicochemical Characterization Workflow

A logical workflow for the experimental determination of the key physicochemical properties is essential for systematic characterization.

Caption: Logical workflow for the experimental determination of physicochemical properties.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes (one end sealed), thermometer.

-

Procedure:

-

Sample Preparation: Ensure the compound is thoroughly dry and in a fine powdered form.

-

Load the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is optimal.

-

Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Initial Determination: Place the loaded capillary into the apparatus. Heat the sample rapidly to get an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) is indicative of high purity.

-

Thermal Stability Analysis

Thermal stability can be assessed using Thermogravimetric Analysis (TGA) to monitor mass loss with temperature, and Differential Scanning Calorimetry (DSC) to observe thermal transitions like melting and decomposition.

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is used to determine decomposition temperatures and compositional analysis.[6]

-

Procedure:

-

Instrument Setup: Tare the TGA balance. Place an empty, clean crucible (typically alumina or platinum) onto the balance.

-

Sample Loading: Weigh a small amount of the sample (typically 5-15 mg) directly into the crucible.[7]

-

Experiment Parameters: Set the experimental parameters:

-

Data Acquisition: Initiate the experiment. The instrument will record the sample mass as a function of temperature.

-

Analysis: The resulting TGA curve plots percent mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

-

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] It identifies endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

Procedure:

-

Sample Preparation: Weigh 5-15 mg of the sample into a DSC pan (typically aluminum).[8] Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup: Place the prepared sample pan in the sample holder of the DSC cell and an empty, sealed reference pan in the reference holder.

-

Experiment Parameters:

-

Data Acquisition: Start the program. The instrument records the differential heat flow.

-

Analysis: The resulting thermogram shows peaks corresponding to thermal events. An endothermic peak will indicate the melting point (onset temperature) and enthalpy of fusion (peak area). Sharp exothermic peaks often indicate decomposition.

-

Aqueous Solubility (Shake-Flask Equilibrium Method)

-

Principle: This is the gold-standard method for determining equilibrium solubility. An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached.

-

Procedure:

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. Further clarify the aliquot by centrifugation or filtration (using a low-binding filter).

-

Quantification: Dilute the clarified supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.

-

pKa Determination (Potentiometric Titration Method)

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the ionized and non-ionized forms of the functional group are present in equal concentrations.

-

Procedure:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in water or a suitable co-solvent system. To maintain constant ionic strength, a background electrolyte (e.g., 0.15 M KCl) can be added.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing.

-

Titration:

-

To determine the acidic pKa (carboxylic acid), titrate with a standardized strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa (amino group/triazole nitrogens), first acidify the solution with a strong acid (e.g., HCl) to a low pH (~2) and then titrate with the standardized strong base.

-

-

Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.

-

logP Determination (Shake-Flask Method)

-

Principle: The partition coefficient (logP) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. It is a key indicator of lipophilicity.

-

Procedure:

-

Phase Pre-saturation: Vigorously shake equal volumes of n-octanol and water (or a pH 7.4 buffer for logD) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated water (or buffer). The final concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Seal the vial and shake gently for a period sufficient to reach partitioning equilibrium (e.g., 1-24 hours) at a constant temperature.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully

-

References

- 1. 3-Amino-1H-1,2,4-triazole for synthesis 61-82-5 [sigmaaldrich.com]

- 2. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. epfl.ch [epfl.ch]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. etamu.edu [etamu.edu]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from studies on closely related analogs, including N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and the core 3-amino-1,2,4-triazole heterocycle. This compiled data offers valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structure of this compound consists of a central 1,2,4-triazole ring substituted with an amino group at the 3-position and a propanoic acid tail at the 5-position. The presence of the amino group and the acidic proton on the triazole ring allows for the existence of different tautomeric forms.

Tautomerism

The 3-amino-1H-1,2,4-triazole core can exist in several tautomeric forms. The predominant forms are the 3-amino-1H, 5-amino-1H, and 3-amino-4H tautomers. Experimental and computational studies on related compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, have utilized NMR spectroscopy and X-ray crystallography to investigate these tautomeric equilibria.[1][2] The specific tautomer present can be influenced by the physical state (solid or in solution) and the nature of the solvent.[3]

Bond Lengths and Angles

While a crystal structure for the title compound is not publicly available, data from closely related structures, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, provide a reliable estimation of the bond lengths and angles within the core structure.[4] The table below summarizes key bond lengths and angles for the 3-amino-1,2,4-triazole ring, compiled from literature data on analogous compounds.[1]

| Bond/Angle | Typical Value (Å/°) | Source Molecule |

| N1-N2 | ~1.37 | 3-amino-1,2,4-triazole |

| N2-C3 | ~1.32 | 3-amino-1,2,4-triazole |

| C3-N4 | ~1.36 | 3-amino-1,2,4-triazole |

| N4-C5 | ~1.31 | 3-amino-1,2,4-triazole |

| C5-N1 | ~1.35 | 3-amino-1,2,4-triazole |

| C3-N(amino) | ~1.34 | 3-amino-1,2,4-triazole |

| C5-C(propanoic) | ~1.48 | Estimated from related structures |

| Angle | ||

| N1-N2-C3 | ~110° | 3-amino-1,2,4-triazole |

| N2-C3-N4 | ~105° | 3-amino-1,2,4-triazole |

| C3-N4-C5 | ~112° | 3-amino-1,2,4-triazole |

| N4-C5-N1 | ~104° | 3-amino-1,2,4-triazole |

| C5-N1-N2 | ~109° | 3-amino-1,2,4-triazole |

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the single bonds of the propanoic acid side chain. The key dihedral angles are:

-

τ1 (N1-C5-Cα-Cβ): Rotation around the bond connecting the triazole ring to the propanoic acid chain.

-

τ2 (C5-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond of the propanoic acid chain.

-

τ3 (Cα-Cβ-Cγ-OOH): Rotation around the Cβ-Cγ bond, influencing the orientation of the carboxylic acid group.

The conformational preferences of the molecule will be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. Computational studies on similar aliphatic chains suggest that the rotational barriers are relatively low, allowing for a range of possible conformations in solution.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited for the structural and conformational analysis of this compound, based on protocols for analogous compounds.

Synthesis

The synthesis of the title compound can be approached via several established routes for substituted 1,2,4-triazoles. A common method involves the cyclization of a carboxylic acid derivative with aminoguanidine.

Logical Workflow for Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Environment-dependent conformation investigation of 3-amino-1,2,4-triazole (3-AT): Raman Spectroscopy and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]

Spectroscopic and Synthetic Insights into 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a 1,2,4-triazole ring coupled with an amino group and a propanoic acid side chain, presents multiple points for molecular interaction, making it a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a summary of the available spectroscopic data, detailed experimental protocols for its characterization, and a proposed synthetic pathway.

Due to the limited availability of direct experimental data for this compound in the public domain, this guide also includes data for closely related compounds, namely N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and the parent heterocycle, 3-amino-1,2,4-triazole. This comparative approach allows for an informed estimation of the expected spectroscopic characteristics of the target molecule.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~2.6 - 2.9 | Triplet | -CH₂- (adjacent to COOH) | |

| ~2.9 - 3.2 | Triplet | -CH₂- (adjacent to triazole) | |

| ~5.0 - 6.0 | Broad Singlet | -NH₂ | Exchangeable with D₂O |

| ~12.0 - 13.0 | Broad Singlet | -COOH | Exchangeable with D₂O |

| ~13.0 - 14.0 | Broad Singlet | Triazole N-H | Exchangeable with D₂O |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25 - 30 | -CH₂- (adjacent to triazole) |

| ~30 - 35 | -CH₂- (adjacent to COOH) |

| ~150 - 160 | C3-Triazole (attached to NH₂) |

| ~155 - 165 | C5-Triazole (attached to propanoic acid) |

| ~170 - 180 | -COOH |

Note: The chemical shifts are estimates based on data from related structures and are subject to solvent effects and the specific tautomeric form present.

A significant aspect of the chemistry of 3-amino-1,2,4-triazoles is the existence of annular prototropic tautomerism.[1] The compound can exist in three forms: 3-amino-1H, 5-amino-1H, and 3-amino-4H tautomers. The predominant tautomer in solution will influence the observed NMR spectra.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| 3300 - 2500 | Very Broad | O-H stretching (carboxylic acid) |

| ~3100 | Medium | N-H stretching (triazole ring) |

| ~2900 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| ~1640 | Strong | N-H bending (amino group) |

| ~1570 | Medium | C=N stretching (triazole ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 157.0678 | [M+H]⁺ | Calculated for C₅H₉N₄O₂⁺ |

| 139.0572 | [M+H - H₂O]⁺ | Loss of water |

| 113.0619 | [M+H - CO₂]⁺ | Decarboxylation |

| 85.0509 | [C₂H₅N₄]⁺ | Fragment of the aminotriazole moiety |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as the exchangeable protons (-NH₂, -COOH, and triazole N-H) will not be observed in D₂O.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Employ a spectral width of approximately 200-220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova or TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or a mixture of water and acetonitrile with 0.1% formic acid.

-

Instrumentation: Employ a high-resolution mass spectrometer, for example, an Agilent 6545 Q-TOF LC/MS system equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode to observe the [M+H]⁺ ion.

-

Set the instrument to acquire data over a relevant mass range (e.g., m/z 50-500).

-

Acquire both full scan MS data for molecular weight determination and tandem MS (MS/MS) data for structural fragmentation analysis. For MS/MS, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to elucidate the fragmentation pattern, which can confirm the structure of the compound.

Synthesis Pathway

A plausible synthetic route to this compound can be adapted from the methods reported for the synthesis of its amide derivatives.[1] This involves the reaction of a suitable precursor with aminoguanidine.

Caption: Proposed synthesis of this compound.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. While direct experimental data for this specific molecule is scarce, the information compiled from closely related compounds offers valuable insights for researchers in the field. The detailed experimental protocols and logical workflows presented herein serve as a practical resource for the synthesis and characterization of this and similar heterocyclic compounds, aiding in the advancement of drug discovery and development programs. Further research to isolate and fully characterize the title compound is warranted to confirm the predicted spectroscopic data.

References

CAS number and chemical identifiers for 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid for researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific molecule, information on closely related derivatives is also included to provide a broader context.

Core Chemical Information

Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 933753-12-9 |

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 156.15 g/mol |

| IUPAC Name | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid |

| SMILES | O=C(O)CCC1=NNC(N)=N1 |

Note: The 1,2,4-triazole ring can exhibit annular tautomerism, meaning the proton on the nitrogen can migrate. Consequently, 3-amino-1H-1,2,4-triazole and 5-amino-1H-1,2,4-triazole are often used interchangeably and may be indexed under the same CAS number.

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from the well-established synthesis of its N-substituted propanamide derivatives.[1] The most plausible route to the target acid is through the hydrolysis of these amide derivatives.

Experimental Protocol: Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides[1]

Two primary pathways have been successfully employed for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, with the choice of pathway depending on the nucleophilicity of the amine used.[1]

Pathway A: For Aliphatic Amines

This pathway involves the initial preparation of N-guanidinosuccinimide, which then reacts with an aliphatic amine.

-

Preparation of N-guanidinosuccinimide: This intermediate is prepared from succinic anhydride and aminoguanidine hydrochloride.

-

Microwave-Assisted Aminolysis and Cyclization: N-guanidinosuccinimide (1 mmol) and the desired aliphatic amine (2 mmol) are reacted in acetonitrile (1 mL) in a microwave synthesizer. Optimal conditions were found to be 170°C for 25 minutes.[1] This reaction leads to the nucleophilic opening of the succinimide ring followed by the recyclization to form the 1,2,4-triazole ring.[1]

Pathway B: For Aromatic Amines

This alternative pathway is utilized for less nucleophilic aromatic amines.[1]

-

Preparation of N-arylsuccinimides: Succinic anhydride is reacted with an aromatic amine to form the corresponding N-arylsuccinimide.

-

Microwave-Assisted Reaction with Aminoguanidine Hydrochloride: The N-arylsuccinimide is then reacted with aminoguanidine hydrochloride under microwave irradiation. A typical procedure involves heating at 170°C for 50 minutes in ethanol, followed by the addition of potassium hydroxide in ethanol and further heating at 180°C for 15 minutes.[1] The desired N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid can then be isolated.[1]

Proposed Experimental Protocol: Hydrolysis to this compound

The final step to obtain the target propanoic acid would involve the hydrolysis of the amide bond of the N-substituted propanamide derivatives synthesized via the methods above. This is a standard organic transformation.

-

Acid or Base Catalyzed Hydrolysis: The N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide would be refluxed in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).

-

Work-up: After the reaction is complete, the mixture would be cooled and neutralized. The product, this compound, could then be isolated by crystallization or chromatographic techniques.

A visual representation of these synthetic pathways is provided in the diagrams section below.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce. However, the 3-amino-1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[1] Derivatives of 1,2,4-triazole are known to possess a broad spectrum of pharmacological activities, including:

-

Anticancer: Various derivatives have been synthesized and evaluated for their anticancer activity.[2]

-

Antimicrobial: The triazole nucleus is a key feature in many antifungal and antibacterial agents.

-

Anti-inflammatory: Certain 1,2,4-triazole derivatives containing a propanoic acid moiety have shown significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines like TNF-α and IFN-γ.

-

Enzyme Inhibition: The parent compound, 3-amino-1,2,4-triazole (amitrole), is a known inhibitor of enzymes such as imidazoleglycerol-phosphate dehydratase in the histidine biosynthesis pathway.

Given these established activities for related compounds, it is plausible that this compound could serve as a valuable building block for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Visualizations

Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Caption: Synthetic routes to N-substituted propanamide derivatives.

Proposed Hydrolysis to the Target Propanoic Acid

Caption: Proposed hydrolysis of propanamide to the corresponding carboxylic acid.

Potential Biological Action of 3-Amino-1,2,4-Triazole Derivatives

Caption: Conceptual model of the biological action of 3-amino-1,2,4-triazole derivatives.

References

Solubility Profile of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid. Extensive searches of scientific literature and chemical databases reveal a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a detailed analysis of its expected solubility based on its molecular structure, presents available solubility data for the closely related parent compound, 3-amino-1,2,4-triazole, and outlines a comprehensive experimental protocol for determining the precise solubility of the title compound. This information is intended to guide researchers in handling this compound and in designing future solubility studies.

Introduction

This compound is a heterocyclic compound incorporating an amino-triazole ring and a propanoic acid functional group. Understanding its solubility in various solvents is crucial for a wide range of applications, including drug development, formulation, and chemical synthesis. The presence of both acidic (carboxylic acid) and basic (amino) groups, as well as the polar triazole ring, suggests a complex solubility profile.

Predicted Solubility Profile

Based on the functional groups present in this compound, a qualitative prediction of its solubility can be made.

-

Polar Solvents: The molecule contains multiple polar functional groups: a carboxylic acid (-COOH), an amino group (-NH2), and a 1,2,4-triazole ring. These groups can participate in hydrogen bonding and dipole-dipole interactions with polar solvents.[1][2][3][4][5] Therefore, the compound is expected to exhibit good solubility in polar protic solvents like water and lower-chain alcohols (e.g., methanol, ethanol). The presence of both an acidic and a basic group suggests that its aqueous solubility will be pH-dependent, with higher solubility at pH values where either the carboxylic acid is deprotonated (forming a carboxylate) or the amino group is protonated (forming an ammonium salt).

-

Nonpolar Solvents: The propanoic acid aliphatic chain is a small nonpolar component. However, the overwhelming influence of the polar functional groups will likely result in poor solubility in nonpolar solvents such as hexane and toluene.

Quantitative Data for a Related Compound

While no specific quantitative solubility data was found for this compound, data for the parent compound, 3-amino-1,2,4-triazole , is available and can serve as a useful reference point. It is important to note that the addition of the propanoic acid group will alter the solubility characteristics.

| Solvent | Solubility of 3-amino-1,2,4-triazole |

| Water | 280 g/L |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Sparingly soluble |

| Acetone | Insoluble |

| Ether | Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[6][7][8][9][10]

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone) of analytical grade

-

Thermostatically controlled shaker bath

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters with a compatible membrane, 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. The filter material should be validated for non-adsorption of the analyte.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, its molecular structure strongly suggests good solubility in polar solvents, particularly at acidic or basic pH, and poor solubility in nonpolar solvents. The provided solubility data for the parent compound, 3-amino-1,2,4-triazole, offers a useful, albeit approximate, reference. For precise measurements, the detailed experimental protocol outlined in this guide provides a robust framework for researchers to determine the solubility of this compound in various solvents of interest. This information is critical for advancing research and development involving this compound.

References

- 1. tutorchase.com [tutorchase.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Potential Biological Activity of 3-Amino-1,2,4-triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities exhibited by 3-amino-1,2,4-triazole derivatives. The inherent chemical properties of the 1,2,4-triazole ring, such as its stability and ability to form hydrogen bonds, make it a privileged scaffold in medicinal chemistry.[1] This document collates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity

Derivatives of 3-amino-1,2,4-triazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2][3] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[3]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 3-amino-1,2,4-triazole derivatives against different cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8d | HCT116 | 0.37 | [3] |

| Hela | 2.94 | [3] | |

| PC-3 | 31.31 | [3] | |

| Compound 2.6 | Multiple Lines | - | [2] |

| Compound 4.6 | Multiple Lines | - | [2] |

| Compounds TP1-TP7 | B16F10 | 41.12 - 61.11 | [1][4] |

| Compound 6 | MCF-7 | 4.23 | [5] |

| HepG2 | 16.46 | [5] | |

| 1,2,3-triazole-amino acid conjugates (6 & 7) | MCF7 & HepG2 | <10 | [6] |

| 1,2,3-triazole derivatives (1-10) | HT-1080 | 15.13 (Compound 8) | [7] |

| A-549 | 21.25 (Compound 8) | [7] | |

| MCF-7 | 18.06 (Compound 8) | [7] | |

| MDA-MB-231 | 16.32 (Compound 8) | [7] | |

| 1,2,3-triazole/1,2,4-triazole hybrids (19c, 19f, 19h, 19l) | A549 | 3 - 4.5 | [8] |

| HEP-3B | 4.5 - 14 | [8] | |

| HCT-116 | 5.3 - 13.7 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is proportional to the number of living cells.[11]

Methodology:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 3-amino-1,2,4-triazole derivatives in a complete culture medium.

-

After 24 hours, replace the existing medium with fresh medium containing the various concentrations of the test compounds.

-

Include untreated and vehicle (e.g., DMSO) controls.[12]

-

Incubate the plate for a specified period, typically 48-72 hours.[4]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

Apoptosis: Many 3-amino-1,2,4-triazole derivatives induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[13][14][15]

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Regulation: These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the phases of division.[3] Key regulatory points, or checkpoints, exist between the G1/S and G2/M phases, which are often targeted.[16][17][18][19]

Caption: Key checkpoints in the cell cycle targeted by anticancer agents.

Antimicrobial Activity

3-amino-1,2,4-triazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[20][21][22][23]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 3-amino-1,2,4-triazole derivatives against a panel of microorganisms.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| Compounds 19e & 19f | Methicillin-resistant S. aureus | 1-2 | [20] |

| Quinolone-resistant S. aureus | 1-2 | [20] | |

| Candida albicans | 1 | [20] | |

| Compound 5f | S. aureus, E. coli, S. epidermidis | 2-8 | [20] |

| Compound 12h | MDR E. coli | 0.25 | [24] |

| Ofloxacin analogues | Gram-positive bacteria | 0.25-1 | [24] |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 | [24] |

| Compound 4c | S. aureus | 16 | [22] |

| B. subtilis | 20 | [22] | |

| Compound 4e | E. coli | 25 | [22] |

| S. typhi | 31 | [22] | |

| C. albicans | 24 | [22] | |

| A. niger | 32 | [22] | |

| Vinyl-1,2,4-triazole derivatives (2a-h) | Xanthomonas campestris | 0.0002-0.0033 (mM) | [23] |

| Various Fungi | 0.02-0.52 (mM) | [23] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[25][26]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25][26]

Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the 3-amino-1,2,4-triazole derivative.

-

Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[27]

-

-

Inoculum Preparation:

-

Inoculation and Incubation:

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

The 1,2,4-triazole scaffold is present in several clinically used antiviral drugs, and novel derivatives continue to be explored for their efficacy against a range of viruses, including influenza, HIV, and herpes viruses.[25][29][30]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[31][32][33]

Principle: This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection, in a monolayer of host cells.[2][31]

Methodology:

-

Cell Culture:

-

Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the 3-amino-1,2,4-triazole derivative.

-

Prepare a viral stock of known titer.

-

-

Infection and Treatment:

-

Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound.

-

Allow the virus to adsorb for a set period (e.g., 1 hour).[2]

-

-

Overlay and Incubation:

-

Remove the virus inoculum and add an overlay medium (e.g., containing methylcellulose or agarose) with the respective compound concentrations. This semi-solid medium restricts viral spread to adjacent cells, leading to plaque formation.[2]

-

Incubate the plates for several days until plaques are visible.[2]

-

-

Plaque Visualization:

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 (50% effective concentration) value.

-

Caption: Workflow for evaluating antiviral activity via plaque reduction assay.

Enzyme Inhibition

3-amino-1,2,4-triazole and its derivatives are known to inhibit various enzymes, which is a key mechanism underlying their biological activities.[27] Notable targets include acetylcholinesterase (AChE), catalase, and α-glucosidase.[13][34][35]

Quantitative Enzyme Inhibition Data

The following table summarizes the IC50 values for the inhibition of various enzymes by 3-amino-1,2,4-triazole derivatives.

| Compound ID/Series | Enzyme | IC50 (µM) | Reference |

| Azinane triazole derivatives (12a-o) | Acetylcholinesterase (AChE) | 0.73 (12d) | [13][35] |

| Butyrylcholinesterase (BChE) | 0.017 (12d), 0.038 (12m) | [13][35] | |

| α-Glucosidase | 36.74 (12d) | [13][35] | |

| Urease | 19.35 (12d) | [13][35] | |

| Compound 6 | α-Glucosidase | 122.7 | [5] |

| 3-Amino-1,2,4-triazole | Catalase | Irreversible inhibitor | [34][36] |

| 1,2,3-triazole/1,2,4-triazole hybrids (19c, 19f, 19h, 19l) | Aromatase | 22.40 - 30.30 | [8] |

| EGFR | 0.066 - 0.205 | [8] | |

| B-RAF V600E | 0.05 - 0.09 | [8] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[20][37][38]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[37]

Methodology:

-

Reagent Preparation:

-

Prepare solutions of AChE, ATCI, and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[20]

-

Prepare serial dilutions of the 3-amino-1,2,4-triazole derivative.

-

-

Assay Procedure (96-well plate):

-

To each well, add the buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 15 minutes).[20]

-

Initiate the reaction by adding the ATCI substrate solution.[20]

-

Include controls for no enzyme, no inhibitor (100% activity), and a known inhibitor.[20]

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings over a period of 10-15 minutes.[20]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each compound concentration.[20]

-

Calculate the IC50 value from the dose-response curve.

-

Signaling Pathway Implication: Nrf2 Pathway

Some 3-amino-1,2,4-triazole derivatives may exert their effects by modulating cellular stress response pathways, such as the Nrf2 signaling pathway.[31] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.[29][30][39][40][41]

Caption: The Nrf2 pathway for cellular protection against oxidative stress.

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. researchgate.net [researchgate.net]

- 18. praxilabs.com [praxilabs.com]

- 19. microbenotes.com [microbenotes.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. connectjournals.com [connectjournals.com]

- 23. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 34. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 35. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 36. scbt.com [scbt.com]

- 37. benchchem.com [benchchem.com]

- 38. sigmaaldrich.com [sigmaaldrich.com]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Known Derivatives and Analogs of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid

This technical guide provides a comprehensive overview of the known derivatives and analogs of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology.

Core Structure and Therapeutic Potential

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The title compound, this compound, serves as a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, including the amino group and the propanoic acid side chain, offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this core structure have shown particular promise as anticancer and antifungal agents. The 1,2,4-triazole ring can act as a bioisostere for amide and ester groups, enhancing metabolic stability and improving the pharmacological profile of drug candidates.[1]

Synthesis of Derivatives and Analogs

Several synthetic strategies have been developed to generate a diverse library of derivatives based on the this compound core. These modifications primarily target the propanoic acid moiety, leading to the formation of amides, esters, and hydrazides, as well as modifications of the triazole ring itself.

Synthesis of Propanamide Derivatives

A common synthetic route to N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by reaction with a variety of amines.[3] The choice of the synthetic pathway often depends on the nucleophilicity of the amine. For less nucleophilic aromatic amines, an alternative pathway involving the initial preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation is employed.[3]

Synthesis of Thione Analogs

Derivatives incorporating a thione group at the 3-position of the 1,2,4-triazole ring have also been synthesized and evaluated for their biological activity. These compounds are often prepared from thiosemicarbazide precursors.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both anticancer and antifungal agents. The following tables summarize the in vitro activities of selected analogs.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of 1,2,4-triazole derivatives against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][7]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | MDA-MB-231 (Breast) | 9.89 ± 2.4 | [7] |

| TP6 | B16F10 (Melanoma) | 41.12 | [8] |

| Compound 22 | MCF-7 (Breast) | 5.8 | [2] |

| Compound 23 | HCT-116 (Colon) | 1.26 | [2] |

| Compound 19 | PC3 (Prostate) | 0.34 | [2] |

| Compound 19 | MGC803 (Gastric) | 0.13 | [2] |

| Compound 19 | HepG2 (Liver) | 1.74 | [2] |

Antifungal Activity

The antifungal activity of 1,2,4-triazole derivatives is a well-established area of research, with several clinically used antifungal drugs containing this scaffold.[9] The primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[10][11][12]

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |

| 8d | Physalospora piricola | 10.808 | [9] |

| 8k | Physalospora piricola | 10.126 | [9] |

Mechanisms of Action and Signaling Pathways

Anticancer Mechanism of Action

The anticancer effects of this compound derivatives are often multifactorial. A key mechanism involves the induction of apoptosis, or programmed cell death. This can be triggered through the activation of caspase cascades and the inhibition of anti-apoptotic proteins like Bcl-2.[7] Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[7] Inhibition of key signaling pathways, such as the PI3K/Akt pathway, has also been implicated in their anticancer activity.[13]

Caption: Anticancer signaling pathways targeted by 3-amino-1,2,4-triazole derivatives.

Antifungal Mechanism of Action

The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51).[10][11][12] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[10][12]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides[3]

-

Synthesis of N-Arylsuccinimides: A mixture of succinic anhydride and an appropriate aromatic amine is heated, typically under solvent-free conditions or in a high-boiling solvent like glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

Synthesis of N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: The synthesized N-arylsuccinimide is reacted with aminoguanidine hydrochloride in a suitable solvent, such as ethanol or n-butanol, under microwave irradiation. The reaction is typically heated to a high temperature (e.g., 170 °C) for a specified time. After cooling, the product precipitates and is collected by filtration, washed, and dried.

In Vitro Anticancer Activity Assay (MTT Assay)[8][14]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)[9]

-

Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.

-

Inoculation: The fungal inoculum is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

-

Growth Assessment: Fungal growth is assessed visually or by measuring the optical density. The minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) is determined as the lowest concentration of the compound that inhibits fungal growth.

Drug Development Workflow

The development of novel drugs based on the this compound scaffold follows a well-established preclinical drug discovery and development pipeline.

Caption: A generalized workflow for the preclinical and clinical development of small molecule inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 13. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Triazole Revolution: A Technical Guide to the History and Discovery of 1,2,4-Triazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of numerous blockbuster drugs. This in-depth technical guide explores the rich history of 1,2,4-triazole compounds, from their initial discovery to their establishment as a privileged scaffold in drug development. We will delve into key synthetic milestones, provide detailed experimental protocols for seminal reactions, and present a quantitative overview of their biological activities, with a particular focus on the revolutionary impact of triazole antifungals.

A Historical Perspective: From Obscure Heterocycle to Pharmaceutical Powerhouse

The journey of the 1,2,4-triazole ring began in the late 19th century. In 1885, Swedish chemist J. A. Bladin first reported the synthesis of a 1,2,4-triazole derivative, laying the groundwork for the exploration of this novel heterocyclic system.[1] Early research focused on understanding the fundamental chemical properties and developing foundational synthetic methodologies. For decades, the 1,2,4-triazole remained a subject of academic curiosity with limited practical applications.

The mid-20th century marked a turning point with the discovery of the biological activities of certain triazole derivatives. This sparked a wave of interest in the pharmaceutical industry, leading to systematic investigations into the therapeutic potential of this scaffold. The unique electronic properties of the triazole ring, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, were recognized as key contributors to its ability to serve as a potent pharmacophore.[2][3]

Foundational Synthetic Methodologies

The widespread adoption of the 1,2,4-triazole scaffold in drug discovery was made possible by the development of robust synthetic methods for its construction. While numerous modern techniques exist, a deep understanding of the classical, named reactions provides essential context for the evolution of triazole chemistry.

The Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to yield a 3,5-disubstituted-1,2,4-triazole.[4]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

-

Materials:

-

Benzamide (1.0 eq)

-

Benzoylhydrazide (1.0 eq)

-

-

Procedure:

-

An intimate mixture of benzamide and benzoylhydrazide is heated in an oil bath at 250°C for 3 hours.[5]

-

During the heating process, water vapor will evolve as the mixture solidifies.

-

After cooling to room temperature, the solid mass is pulverized.

-

The crude product is washed with a dilute hydrochloric acid solution to remove any unreacted starting materials.

-

The final product, 3,5-diphenyl-1,2,4-triazole, is purified by recrystallization from ethanol.

-

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction, a cornerstone in triazole synthesis, involves the condensation of a diacylamine (imide) with a hydrazine in the presence of a weak acid to form a 1,2,4-triazole.[6][7][8]

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole via the Einhorn-Brunner Reaction

-

Materials:

-

N-formylbenzamide (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

-

Procedure:

-

N-formylbenzamide and phenylhydrazine are dissolved in glacial acetic acid.[5]

-

The reaction mixture is heated to reflux for 4 hours.

-

Upon completion, the mixture is cooled to room temperature.

-

The cooled solution is poured into ice-cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization.

-

The Rise of Azole Antifungals: A Paradigm Shift in Treating Fungal Infections

The most profound impact of 1,2,4-triazole chemistry on human health has been the development of the azole class of antifungal agents. These drugs revolutionized the treatment of systemic fungal infections, which were previously associated with high mortality rates.

Mechanism of Action

Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][9] By disrupting ergosterol biosynthesis, azole drugs compromise the integrity of the fungal cell membrane, leading to fungal cell death.

Key 1,2,4-Triazole Antifungal Drugs

The success of the azole antifungals is exemplified by several key drugs that have become mainstays in clinical practice.

-

Fluconazole: A first-generation triazole, fluconazole exhibits excellent oral bioavailability and a favorable safety profile. It is widely used for the treatment of candidiasis.[10][11]

-